molecular formula C16H21N3OS B2868411 4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 861239-71-6

4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2868411
CAS No.: 861239-71-6
M. Wt: 303.42
InChI Key: DZYYYQRCJZNLLM-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

  • 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

These compounds share a similar triazole core structure but differ in the substituents attached to the phenoxy group. The uniqueness of this compound lies in its specific isopropylphenoxy group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

3-[1-(4-propan-2-ylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-5-10-19-15(17-18-16(19)21)12(4)20-14-8-6-13(7-9-14)11(2)3/h5-9,11-12H,1,10H2,2-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYYYQRCJZNLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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